

4-(1H-Pyrazol-1-yl)benzoic acid CAS number and molecular structure.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1H-Pyrazol-1-yl)benzoic acid

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A Technical Guide to 4-(1H-Pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **4-(1H-Pyrazol-1-yl)benzoic acid**, a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of a wide array of functional molecules, particularly in the fields of medicinal and agricultural chemistry.[\[1\]](#) [\[2\]](#) This guide details its chemical and physical properties, synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Core Chemical and Physical Properties

4-(1H-Pyrazol-1-yl)benzoic acid is a solid, aromatic carboxylic acid distinguished by a pyrazole ring attached to a benzoic acid moiety.[\[1\]](#) This unique structure makes it a valuable intermediate for further chemical modifications.[\[1\]](#)

Property	Data	Source(s)
CAS Number	16209-00-0	[3][4][5][6][7][8]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[1][3][5][6][9]
Molecular Weight	188.18 g/mol	[3][4][6][8][9]
Appearance	White to light yellow or light pink solid/powder	[1][5][9]
Purity	≥ 98-99% (HPLC)	[1][5]
IUPAC Name	4-(1H-pyrazol-1-yl)benzoic acid	[8]
InChI Key	XOEKYPIBVOGCDG-UHFFFAOYSA-N	[5][6]
Storage Conditions	Store at 0-8°C	[1]

Molecular Structure

The structure consists of a pyrazole ring linked via a nitrogen atom to the fourth position (para-position) of a benzoic acid ring.

Caption: Molecular structure of **4-(1H-Pyrazol-1-yl)benzoic acid**.

Experimental Protocols: Synthesis

The most common synthesis route involves the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile. Below is a detailed protocol based on published methods.[9]

Objective: To synthesize **4-(1H-Pyrazol-1-yl)benzoic acid** via hydrolysis.

Materials:

- 4-(1H-pyrazol-1-yl)benzonitrile
- Ethanol (EtOH)

- Deionized Water (H_2O)
- Sodium Hydroxide (NaOH)
- 6.0 M Hydrochloric Acid (HCl)
- Ethyl Acetate
- Round bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Standard laboratory glassware for extraction and filtration

Protocol:

- Reaction Setup: To a 250 mL round bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (2 g, 11.82 mmol), ethanol (40 mL), water (40 mL), and sodium hydroxide (705 mg, 17.63 mmol).
[9]
- Reflux: The reaction mixture is stirred vigorously and heated to 105°C for 16 hours.[9]
- Work-up: After 16 hours, the mixture is cooled to room temperature and concentrated under reduced pressure to remove the ethanol.[9]
- Extraction: The remaining residue is diluted with 30 mL of distilled water and extracted with 50 mL of ethyl acetate to remove any unreacted starting material or non-polar impurities.[9] The aqueous phase is collected.
- Precipitation: The pH of the aqueous phase is carefully adjusted to 5 using 6.0 M hydrochloric acid. This protonates the carboxylate, causing the product to precipitate out of the solution.[9]
- Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with a small amount of distilled water (10 mL), and dried in an oven to yield **4-(1H-Pyrazol-1-yl)benzoic acid** as a light yellow solid.[9] (Reported Yield: ~45%).[9]

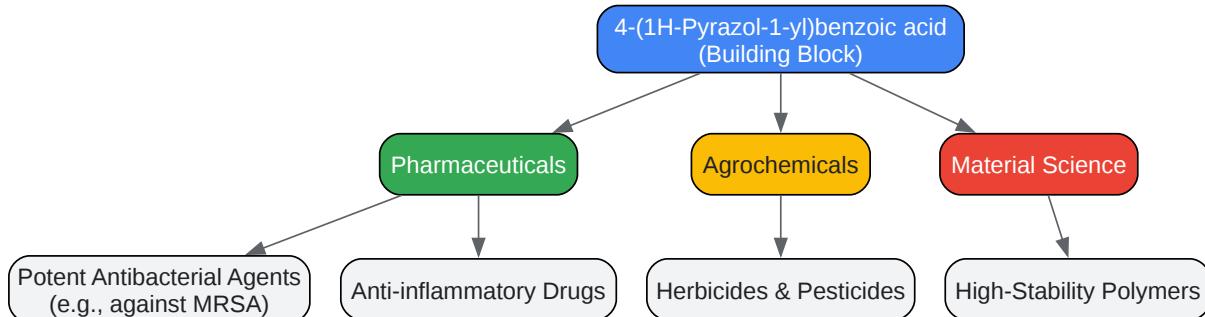
Caption: Workflow for the synthesis of **4-(1H-Pyrazol-1-yl)benzoic acid**.

Applications in Research and Drug Development

4-(1H-Pyrazol-1-yl)benzoic acid is a privileged scaffold in drug discovery.[10] Its derivatives have shown a wide range of biological activities.

Key Application Areas:

- Pharmaceutical Development: It is a key intermediate for synthesizing novel compounds with potential anti-inflammatory and analgesic properties.[1]
- Antibacterial Agents: This is one of the most promising areas of research. Derivatives have been developed as potent growth inhibitors of drug-resistant bacteria, including Methicillin-resistant *Staphylococcus aureus* (MRSA) and *Acinetobacter baumannii*.[11][12][13]
- Mechanism of Action: Some potent antibacterial derivatives are believed to act by permeabilizing the bacterial cell membrane or by inhibiting fatty acid biosynthesis.[14][15] These compounds have shown bactericidal effects and the ability to inhibit and eradicate bacterial biofilms.[14][15]
- Agricultural Chemistry: The scaffold is used in creating new herbicides and pesticides.[1]
- Material Science: It can be incorporated into polymers to enhance thermal stability and mechanical strength.[1]



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Caption: Logical pathway from core compound to diverse applications.

Summary of Biological Activity Data

While **4-(1H-Pyrazol-1-yl)benzoic acid** itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activity. The data below is for various synthesized derivatives.

Derivative Class	Target Organism(s)	Activity Type	Potency (MIC)	Source(s)
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives	Staphylococcus aureus, Enterococcus faecalis	Antibacterial, Bactericidal, Biofilm Inhibition	As low as 0.78 $\mu\text{g/mL}$	[14]
4-[3-(Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid-derived Hydrazones	Drug-resistant S. aureus & <i>A. baumannii</i>	Antibacterial	As low as 0.39 $\mu\text{g/mL}$	[11][12]
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives	Gram-positive bacteria	Fatty Acid Biosynthesis Inhibitor	As low as 0.5 $\mu\text{g/mL}$	[15]
4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives	Gram-positive bacteria, particularly <i>S. aureus</i>	Antibacterial, Bactericidal, Anti-biofilm	Potent growth inhibitors	[16]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values indicate higher potency.

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- To cite this document: BenchChem. [4-(1H-Pyrazol-1-yl)benzoic acid CAS number and molecular structure.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098897#4-1h-pyrazol-1-yl-benzoic-acid-cas-number-and-molecular-structure>

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